"3-Amino-cyclopentanecarboxylic acid ethyl ester" basic properties
"3-Amino-cyclopentanecarboxylic acid ethyl ester" basic properties
Executive Summary
3-Amino-cyclopentanecarboxylic acid ethyl ester is a non-proteinogenic, cyclic
This guide details the physicochemical properties, stereoselective synthesis, and application of this scaffold in drug discovery, specifically focusing on its role in generating stable secondary structures (helices) and targeting G-protein coupled receptors (GPCRs).
Part 1: Chemical Identity & Stereochemical Analysis
The 1,3-disubstitution of the cyclopentane ring creates two chiral centers, resulting in four stereoisomers. The relative configuration (cis vs. trans) dictates the global shape of the molecule and its folding propensity in peptides.
Stereoisomer Classification
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Cis-Isomers: The amino and ester groups are on the same face of the ring. (1R,3S) and (1S,3R).
-
Trans-Isomers: The groups are on opposite faces. (1R,3R) and (1S,3S).
Critical Distinction: Do not confuse this compound with Cispentacin (2-aminocyclopentanecarboxylic acid). While both are cyclopentane amino acids, the 3-amino isomer functions as a conformationally restricted
-alanine analog, whereas Cispentacin is a restricted glycine/alanine analog.
Physicochemical Profile
Data summarized for the ethyl ester derivative.
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 157.21 g/mol | Free base |
| Boiling Point | 220–230 °C (Predicted) | Typically distilled under high vacuum |
| Density | 1.05 ± 0.1 g/cm³ | |
| LogP | 0.3–0.6 | More lipophilic than free acid |
| pKa (Conj.[1] Acid) | ~9.0–9.5 | Typical for primary amines |
| Solubility | DCM, MeOH, EtOAc | Low water solubility compared to HCl salt |
Part 2: Synthetic Methodologies
The synthesis of 3-amino-cyclopentanecarboxylic acid ethyl ester generally proceeds from 3-oxocyclopentanecarboxylic acid . The challenge lies in controlling the diastereoselectivity (cis vs. trans) during the introduction of the amine.
Workflow Visualization
The following diagram illustrates the primary synthetic pathways, distinguishing between racemic and stereoselective routes.
Caption: Synthetic tree showing the divergence between racemic bulk synthesis and stereoselective routes utilizing chiral auxiliaries or enzymatic resolution.
Detailed Protocol: Reductive Amination (Racemic/Diastereomeric Mixture)
This method is robust for generating the scaffold for initial SAR (Structure-Activity Relationship) screening.
Reagents:
-
Ethyl 3-oxocyclopentanecarboxylate (1.0 equiv)[2]
-
Ammonium acetate (10.0 equiv)[3]
-
Sodium cyanoborohydride (
) (0.7 equiv) -
Methanol (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve ethyl 3-oxocyclopentanecarboxylate (e.g., 10 mmol) in anhydrous methanol (50 mL) under nitrogen atmosphere.
-
Imine Formation: Add ammonium acetate (100 mmol) in one portion. Stir at room temperature for 2 hours. Note: Use molecular sieves (3Å) to promote imine formation by scavenging water.
-
Reduction: Cool the solution to 0°C. Carefully add
(7 mmol) portion-wise over 30 minutes. Caution: Generates HCN if acidified; keep pH > 7. -
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Acidify carefully with 1N HCl to pH ~2 to decompose excess hydride and hydrolyze boron complexes. Stir for 30 minutes.
-
Workup: Basify to pH 10 with saturated
. Extract with Dichloromethane (3 x 50 mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/ 90:10:1) to separate cis/trans isomers if separable, or use as a mixture.
Stereochemical Note: This route typically yields a mixture of cis and trans isomers (often favoring the thermodynamically stable isomer). For enantiopure material, crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution (e.g., using Candida antarctica Lipase B) is required.
Part 3: Structural Analysis & Applications
Foldamers and Secondary Structure
Cyclic
-
12-Helix Formation: While 2-aminocyclopentanecarboxylic acid (ACPC) is famous for forming 12-helices, the 3-amino regioisomer (this topic) introduces a larger spacing vector.
-
14-Helix/Sheet Structures: Oligomers of 3-substituted
-amino acids often adopt 14-helical structures or stable sheet-like pleats depending on the cis/trans configuration. The trans isomer generally favors extended sheet structures due to the anti-periplanar orientation of the amine and carboxylate.
Caption: Impact of stereochemistry on the secondary structure of beta-peptides derived from the 3-amino scaffold.
Medicinal Chemistry Applications[4][5]
-
GABA Analogs: The compound serves as a lipophilic, conformationally restricted analog of GABA (Gamma-aminobutyric acid). The ethyl ester acts as a prodrug, crossing the blood-brain barrier before hydrolysis to the active zwitterion.
-
Fungal Targets: Derivatives of cyclopentane amino acids have shown potency against Candida species by inhibiting isoleucyl-tRNA synthetase (similar mechanism to Cispentacin).
-
Peptidomimetics: Used to introduce rigid turns in peptide drugs to improve proteolytic stability (half-life extension) and receptor selectivity.
References
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Synthesis of 3-oxocyclopentanecarboxylic acid derivatives. PrepChem. Available at: [Link] (Accessed via search context).
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Stereoselective synthesis of aminocyclopentanecarboxylic acids. Journal of Organic Chemistry, 2024. [Link]
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Foldamers: Beta-peptides and their secondary structures. University of Wisconsin-Madison Research. [Link]
-
PubChem Compound Summary: 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Cispentacin and related cyclic beta-amino acids. Royal Society of Chemistry, Nanoscale, 2013. [Link]
